molecular formula C24H29N3O6 B12108346 Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate

Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate

Cat. No.: B12108346
M. Wt: 455.5 g/mol
InChI Key: JCVJYQCKZWFBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is a complex organic compound with the molecular formula C35H48N4O9 and a molecular weight of 668.794 . This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of benzyl chloroformate as a protecting group for the amine, followed by coupling with the appropriate amino acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJYQCKZWFBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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